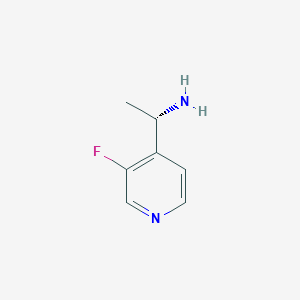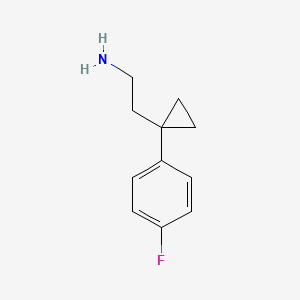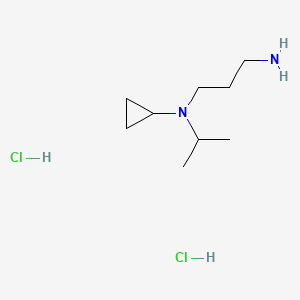
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride is a chemical compound that belongs to the class of cyclopropanamines. This compound is characterized by the presence of a cyclopropane ring, an aminopropyl group, and an isopropyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride typically involves the reaction of cyclopropanamine with appropriate reagents to introduce the aminopropyl and isopropyl groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Amination: Introduction of the aminopropyl group using reagents like 3-bromopropylamine.
Alkylation: Addition of the isopropyl group using reagents like isopropyl bromide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group back to an amine using reducing agents like lithium aluminum hydride.
Substitution: Replacement of the aminopropyl or isopropyl groups with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various alkylated or acylated derivatives.
Scientific Research Applications
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-aminopropyl)cyclopropanamine: Lacks the isopropyl group, which may affect its chemical and biological properties.
N-(propan-2-yl)cyclopropanamine: Lacks the aminopropyl group, leading to different reactivity and applications.
Cyclopropanamine: The simplest member of this class, used as a starting material for the synthesis of more complex derivatives.
Uniqueness
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride is unique due to the presence of both the aminopropyl and isopropyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H22Cl2N2 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
N'-cyclopropyl-N'-propan-2-ylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)11(7-3-6-10)9-4-5-9;;/h8-9H,3-7,10H2,1-2H3;2*1H |
InChI Key |
LKOSQLYSPIBWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCN)C1CC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


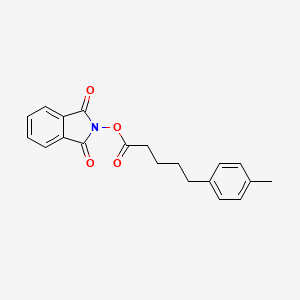
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)
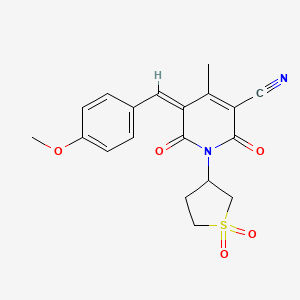
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15317275.png)
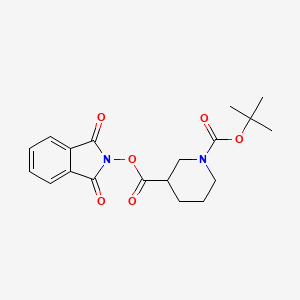
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
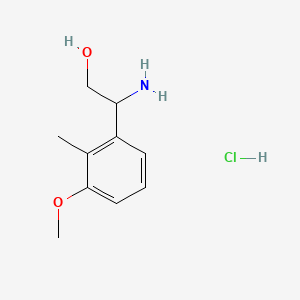
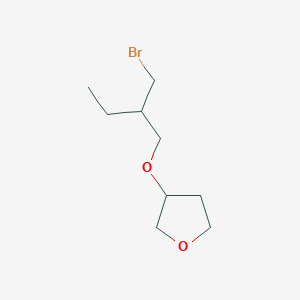

![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
